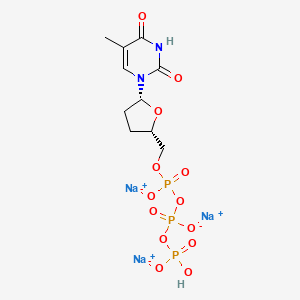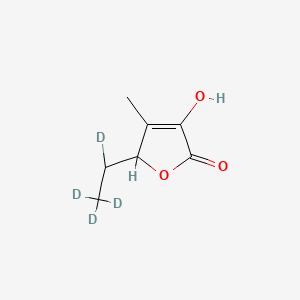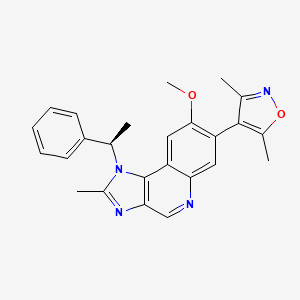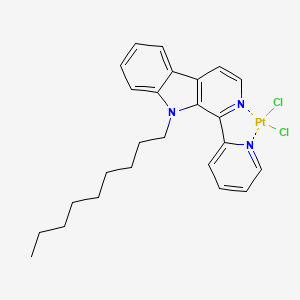
Mcl-1 inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl-1 inhibitor 16 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 16 involves a series of chemical reactions, including the formation of macrocyclic structures originating from a DNA-encoded chemical library screen . The synthetic route typically includes conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mcl-1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Mcl-1 inhibitor 16 has a wide range of scientific research applications, including:
Mechanism of Action
Mcl-1 inhibitor 16 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK . This initiates the mitochondrial apoptotic pathway, leading to cell death. The molecular targets and pathways involved include the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mcl-1 inhibitor 16 include other MCL-1 inhibitors such as AMG-176, S63845, and A-1210477 . These compounds also target the MCL-1 protein and induce apoptosis in cancer cells.
Uniqueness
This compound is unique due to its high potency and selectivity for the MCL-1 protein. It has been optimized through structure-based design and conformational analysis to achieve low nanomolar potency . Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C25H29Cl2N3Pt |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
dichloroplatinum;9-nonyl-1-pyridin-2-ylpyrido[3,4-b]indole |
InChI |
InChI=1S/C25H29N3.2ClH.Pt/c1-2-3-4-5-6-7-12-19-28-23-15-9-8-13-20(23)21-16-18-27-24(25(21)28)22-14-10-11-17-26-22;;;/h8-11,13-18H,2-7,12,19H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
BTJZYENDOPYKPT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C(=NC=C3)C4=CC=CC=N4.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


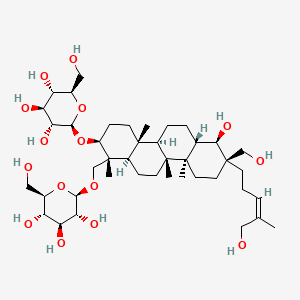
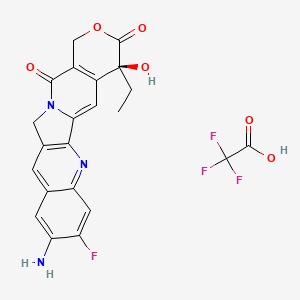
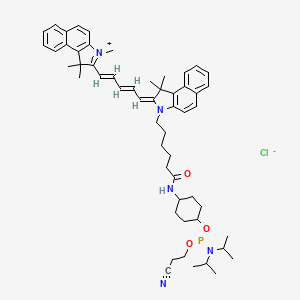
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
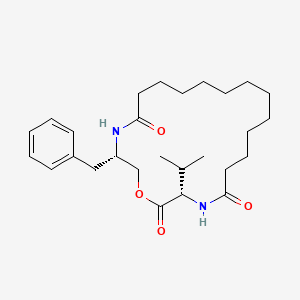
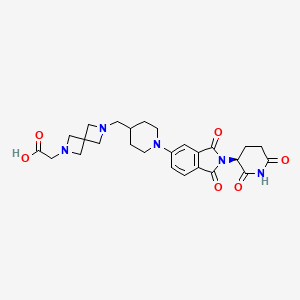

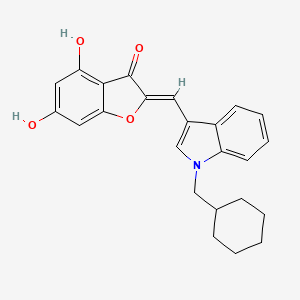
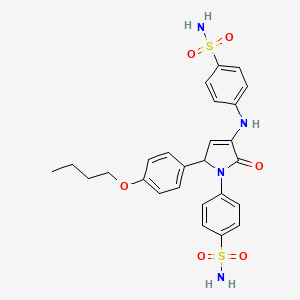
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
